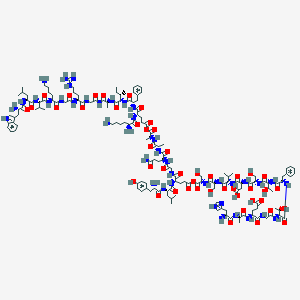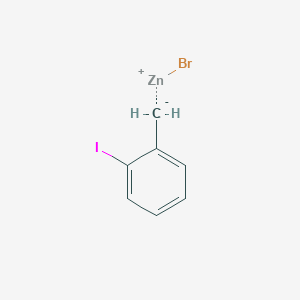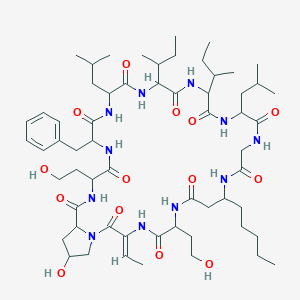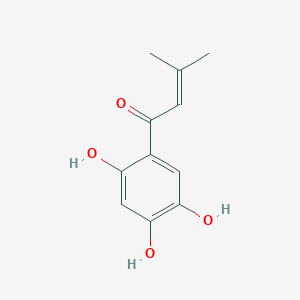
Glucagon-like peptide 1 (7-36)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucagon-like peptide 1 (7-36)amide, also known as GLP-1, is a potent insulinotropic peptide. It initiates the glucose-induced insulin release after meals or oral glucose intake . It is a major intestinal hormone that stimulates glucose-induced insulin secretion from β cells .
Synthesis Analysis
GLP-1 (7-36)amide is generated from a cleavage in proglucagon at the single basic amino acid, arginine, and not the double basic amino acids .Molecular Structure Analysis
GLP-1 is formed by post-translational processing of the proglucagon precursor peptide. The peptide is secreted from the distal gut into the circulation after the ingestion of, for example, a carbohydrate-rich meal .Chemical Reactions Analysis
GLP-1 regulates nutrient assimilation via inhibition of gastric emptying and food intake. It controls blood glucose following nutrient absorption via stimulation of glucose-dependent insulin secretion, insulin biosynthesis, islet proliferation, and neogenesis and inhibition of glucagon secretion .Physical And Chemical Properties Analysis
GLP-1 is a hormone released from the entero-endocrine cells of the gut. Plasma levels of GLP-1 increase after eating, and it has already been shown that GLP-1 augments insulin secretion in response to meals .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
119637-73-9 |
|---|---|
Fórmula molecular |
C151H229N41O46 |
Peso molecular |
3354.7 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C151H229N41O46/c1-17-77(10)121(146(232)171-80(13)126(212)188-114(203)68-167-131(217)96(39-30-54-162-151(159)160)173-111(200)65-164-132(218)97(38-27-29-53-153)178-144(230)119(75(6)7)189-138(224)103(56-74(4)5)180-130(216)93(156)60-87-63-163-95-37-25-24-35-90(87)95)191-139(225)104(58-84-31-20-18-21-32-84)181-136(222)101(176-127(213)91(154)36-26-28-52-152)47-51-117(208)237-149(235)81(14)172-124(210)78(11)170-135(221)100(44-48-110(158)199)174-112(201)66-165-134(220)99(177-137(223)102(55-73(2)3)179-129(215)92(155)57-86-40-42-89(198)43-41-86)46-50-118(209)238-150(236)109(71-195)186-143(229)108(70-194)184-145(231)120(76(8)9)190-141(227)106(62-116(206)207)182-142(228)107(69-193)185-148(234)123(83(16)197)192-140(226)105(59-85-33-22-19-23-34-85)183-147(233)122(82(15)196)187-113(202)67-166-133(219)98(45-49-115(204)205)175-125(211)79(12)169-128(214)94(157)61-88-64-161-72-168-88/h18-25,31-35,37,40-43,63-64,72-83,91-94,96-109,119-123,163,193-198H,17,26-30,36,38-39,44-62,65-71,152-157H2,1-16H3,(H2,158,199)(H,161,168)(H,164,218)(H,165,220)(H,166,219)(H,167,217)(H,169,214)(H,170,221)(H,171,232)(H,172,210)(H,173,200)(H,174,201)(H,175,211)(H,176,213)(H,177,223)(H,178,230)(H,179,215)(H,180,216)(H,181,222)(H,182,228)(H,183,233)(H,184,231)(H,185,234)(H,186,229)(H,187,202)(H,189,224)(H,190,227)(H,191,225)(H,192,226)(H,204,205)(H,206,207)(H4,159,160,162)(H,188,203,212)/t77-,78-,79-,80-,81-,82+,83+,91-,92-,93-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |
Clave InChI |
MDXYQVPFSHFPHS-CVYXXLPWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@H](CCCCN)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N |
Otros números CAS |
119637-73-9 |
Sinónimos |
GLP-1 (7-36)amide GLP-1-(7-36) amide GLP-1a GLP-I (7-36)amide GLP-I (7-36)NH2 glucagon-like peptide 1 (7-36)amide glucagon-like peptide I (7-36)amide glucagon-like peptide-1(7-36 amide) MKC 253 MKC-253 MKC253 proglucagon (78-107) amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)


![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)







![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

